molecular formula C6H10N2O B162713 2,2,4-Trimethyl-2H-imidazole 1-oxide CAS No. 136440-22-7

2,2,4-Trimethyl-2H-imidazole 1-oxide

Cat. No. B162713
CAS RN: 136440-22-7
M. Wt: 126.16 g/mol
InChI Key: CNIGTNPXWSLRPH-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-2H-imidazole 1-oxide, also known as TMIO, is a compound with the empirical formula C6H10N2O . It is a nitrone spin trapping agent of O-, C-, and S-centered radicals .


Molecular Structure Analysis

The molecular weight of 2,2,4-Trimethyl-2H-imidazole 1-oxide is 126.16 g/mol . The InChI string is InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 and the SMILES string is CC1=NC(N+[O-])(C)C . These strings provide a standardized way to represent the molecule’s structure.


Chemical Reactions Analysis

2,2,4-Trimethyl-2H-imidazole 1-oxide forms spin adducts with different short-lived free radicals, such as OH, CH3, CH2OH, CH3(CH)OH, C(CH3)3O, HOCH2CH2S, glutathionyl and cysteinyl radicals . It is also mentioned that these compounds are effective scavengers of peroxynitrite forming the same spin adducts as with OH-radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,4-Trimethyl-2H-imidazole 1-oxide include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and a complexity of 191 . It has no rotatable bonds and accepts 2 hydrogen bonds .

Scientific Research Applications

Spin Trapping Agent

TMIO serves as a powerful spin trapping agent for capturing short-lived free radicals. It forms spin adducts with radicals such as hydroxyl (•OH), methyl (CH₃), hydroxymethyl (CH₂OH), and cysteinyl radicals. Researchers use TMIO to study radical reactions and investigate oxidative stress pathways .

Hydroxyl Radical Detection

In Fenton-like copper-catalyzed reactions, TMIO acts as a spin trap to detect hydroxyl radicals (•OH). Interestingly, the interaction of deferiprone (an iron-chelating agent) with Cu²⁺ ions completely inhibits •OH production in the presence of hydrogen peroxide, demonstrating TMIO’s utility in redox studies .

Advantages Over Other Spin Traps

Compared to commonly used spin traps like DMPO (5,5-dimethylpyrroline-N-oxide) and PBN (α-phenyl N-t-butyl nitrone), TMIO offers certain advantages. Researchers find it more effective in trapping various types of radicals and interpreting molecular mechanisms involved in reactions .

Mechanism of Action

Target of Action

The primary targets of TMIO are O-, C-, and S-centered radicals . These radicals are unstable atoms or molecules that have unpaired valence electrons, which can lead to various chemical reactions.

Mode of Action

TMIO acts as a nitrone spin trapping agent . In this role, it forms spin adducts with various short-lived free radicals, such as OH, CH3, CH2OH, and cysteinyl radicals. This means that TMIO can effectively trap these radicals and prevent them from causing further damage.

Result of Action

The primary result of TMIO’s action is the neutralization of harmful free radicals . By trapping these radicals, TMIO can prevent oxidative stress and potential damage to cellular components. This makes TMIO a valuable tool in studying oxidative stress and related conditions.

Action Environment

The efficacy and stability of TMIO can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as copper ions, can catalyze the production of free oxygen radicals. .

properties

IUPAC Name

2,2,4-trimethyl-1-oxidoimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIGTNPXWSLRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC([N+](=C1)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327527
Record name TMIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-2H-imidazole 1-oxide

CAS RN

136440-22-7
Record name TMIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-Trimethyl-2H-imidazole 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-2H-imidazole 1-oxide
Reactant of Route 2
2,2,4-Trimethyl-2H-imidazole 1-oxide
Reactant of Route 3
2,2,4-Trimethyl-2H-imidazole 1-oxide
Reactant of Route 4
2,2,4-Trimethyl-2H-imidazole 1-oxide
Reactant of Route 5
2,2,4-Trimethyl-2H-imidazole 1-oxide

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